4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide
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Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Structural Studies
Intramolecular Interactions and Crystal Structure
Compounds similar to 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide exhibit notable intramolecular interactions and structural features. For instance, a related compound, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, displays intramolecular N—H⋯O=S interactions, as well as intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains in its crystal structure (Gelbrich, Haddow, & Griesser, 2011).
X-Ray Characterization and Theoretical Study
The X-ray characterization and theoretical study of derivatives of furan and benzenesulfonamide show the importance of intermolecular interactions, such as F⋯O interactions, in the solid state. These interactions contribute significantly to the crystal packing and stability of such compounds (Grudova et al., 2020).
Synthesis and Structural Analysis
Synthesis methods for related compounds have been explored, with a focus on the structural aspects and intermolecular interactions in their crystal forms. This research aids in understanding the chemical behavior and potential applications of such compounds in various fields (Bats, Frost, & Hashmi, 2001).
Biological Activity and Applications
Antimicrobial Activity
Some derivatives of benzenesulfonamide, similar in structure to the queried compound, have been synthesized and evaluated for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents and explore the therapeutic potential of such compounds (Biointerface Research in Applied Chemistry, 2019).
Carbonic Anhydrase Inhibitors
Research into derivatives of benzenesulfonamides, including those similar to the queried compound, has revealed their potential as inhibitors of human carbonic anhydrases, which are important in various physiological processes. This has implications for the development of drugs targeting these enzymes (Bruno et al., 2017).
Antitumor Agents
Novel tetrahydroquinoline derivatives bearing a benzenesulfonamide moiety have been explored as antitumor agents. Such research is crucial in the development of new treatments for cancer, highlighting the potential therapeutic applications of these compounds (Alqasoumi et al., 2010).
properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRMLHZIZUFJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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